![molecular formula C28H21NO4 B12540044 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 689263-71-6](/img/structure/B12540044.png)
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a perylene moiety attached via a butanoyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Perylene Derivative: Perylene is first functionalized to introduce a butanoyl group. This can be achieved through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrrolidine-2,5-dione: The perylene derivative is then coupled with pyrrolidine-2,5-dione. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroperylene derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Hydroperylene derivatives.
Substitution: Perylenebutanoyl carboxylic acid and pyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the perylene moiety’s strong fluorescence.
Medicine: Explored for its potential in drug delivery systems, leveraging the pyrrolidine-2,5-dione core’s ability to form stable conjugates with bioactive molecules.
Mecanismo De Acción
The mechanism by which 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione exerts its effects is largely dependent on its application:
Fluorescent Probes: The perylene moiety absorbs light and re-emits it at a different wavelength, making it useful for imaging and detection.
Drug Delivery: The pyrrolidine-2,5-dione core can form stable conjugates with drugs, facilitating targeted delivery and controlled release.
Comparación Con Compuestos Similares
Similar Compounds
1-{[4-(Pyren-1-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a pyrene moiety instead of perylene.
1-{[4-(Anthracen-9-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Contains an anthracene moiety.
Uniqueness
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the perylene moiety, which imparts strong fluorescence and potential applications in organic electronics. The combination of the perylene and pyrrolidine-2,5-dione structures offers a versatile platform for various scientific and industrial applications.
Propiedades
Número CAS |
689263-71-6 |
|---|---|
Fórmula molecular |
C28H21NO4 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-perylen-3-ylbutanoate |
InChI |
InChI=1S/C28H21NO4/c30-24-15-16-25(31)29(24)33-26(32)12-3-5-17-13-14-23-21-10-2-7-18-6-1-9-20(27(18)21)22-11-4-8-19(17)28(22)23/h1-2,4,6-11,13-14H,3,5,12,15-16H2 |
Clave InChI |
BLNPWNQHMQAQLB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




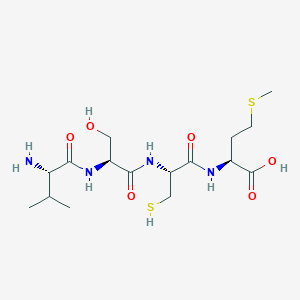

![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
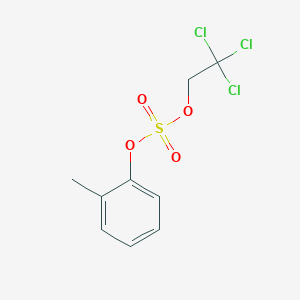
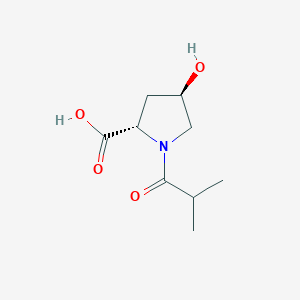
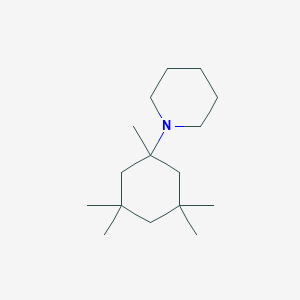
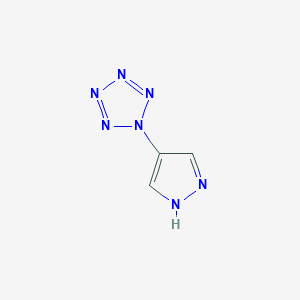
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
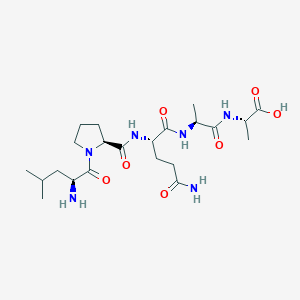
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
